Dhpta

概要

説明

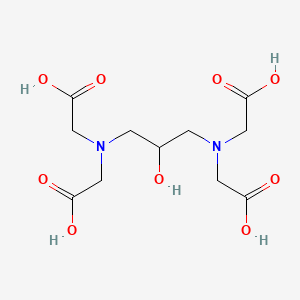

ジアミノプロパノールテトラ酢酸は、1,3-ジアミノ-2-ヒドロキシプロパン-N,N,N',N'-テトラ酢酸としても知られており、分子式がC11H18N2O8である有機化合物です。これは、プロパノール誘導体であり、4つのカルボキシル基を含み、テトラカルボン酸になります。この化合物は、キレート特性で知られており、金属イオンと安定な錯体を形成することができます。

2. 製法

合成経路と反応条件: ジアミノプロパノールテトラ酢酸の合成は、通常、塩基性条件下での1,3-ジアミノプロパンのクロロ酢酸によるアルキル化を伴います。反応は、中間体化合物の生成を経て進行し、続いて加水分解されて最終生成物が得られます。

工業的製造方法: 工業的には、ジアミノプロパノールテトラ酢酸の製造は、同様の合成経路を用いた大規模な反応を伴います。このプロセスには、温度、pH、反応時間などの反応条件を慎重に制御して、生成物の高収率と高純度を確保することが含まれます。

科学的研究の応用

Diaminopropanol tetraacetic acid has a wide range of applications in scientific research, including:

Chemistry: Used as a chelating agent to bind metal ions in various chemical reactions and processes.

Biology: Employed in biochemical assays and experiments to control metal ion concentrations.

Industry: Utilized in industrial processes that require the removal or stabilization of metal ions.

作用機序

ジアミノプロパノールテトラ酢酸の主要な作用機序は、金属イオンをキレート化する能力にあります。金属イオンと安定な錯体を形成することで、これらのイオンを効果的に封鎖し、望ましくない化学反応への参加を防ぐことができます。この特性は、金属イオン濃度の制御が重要な用途で特に有用です。

6. 類似化合物の比較

ジアミノプロパノールテトラ酢酸は、エチレンジアミン四酢酸(EDTA)やニトリロ三酢酸(NTA)などの他のキレート剤と比較することができます。これらの化合物はすべてキレート特性を持っていますが、ジアミノプロパノールテトラ酢酸は、その特定の構造とヒドロキシル基の存在によって独特であり、これはキレート挙動と形成された錯体の安定性に影響を与える可能性があります。

類似化合物:

- エチレンジアミン四酢酸(EDTA)

- ニトリロ三酢酸(NTA)

- ジエチレントリアミン五酢酸(DTPA)

生化学分析

Biochemical Properties

DHPTA plays a crucial role in biochemical reactions by forming stable complexes with metal ions. It interacts with enzymes, proteins, and other biomolecules through its multiple binding sites. The hydroxyl group in this compound can deprotonate and bind directly to metal ions, forming highly stable chelates . This interaction is essential for studying the thermodynamic equilibria of metal ion complexes in aqueous solutions .

Cellular Effects

This compound influences various cellular processes by modulating the availability of metal ions. It can affect cell signaling pathways, gene expression, and cellular metabolism by altering the concentration of metal ions within cells. For instance, this compound’s chelation of lanthanides can impact the activity of metal-dependent enzymes and proteins, thereby influencing cellular functions .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to metal ions through its multiple carboxylate and amine groups. This binding can inhibit or activate enzymes by altering their metal ion cofactors. Additionally, this compound can affect gene expression by modulating the availability of metal ions that are essential for transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is stable in aqueous solutions with a pH range of 2.0-7.0, but its chelating ability may decrease over time due to potential degradation . Long-term studies have shown that this compound can maintain its chelating properties for extended periods, making it suitable for prolonged biochemical experiments .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively chelate metal ions without causing significant toxicity. At high doses, this compound may exhibit toxic effects due to excessive chelation of essential metal ions, leading to disruptions in cellular functions and metabolic processes .

Metabolic Pathways

This compound is involved in metabolic pathways that require metal ion chelation. It interacts with enzymes and cofactors that depend on metal ions for their activity. By chelating these metal ions, this compound can influence metabolic flux and alter the levels of various metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of this compound in specific cellular compartments, where it can exert its chelating effects .

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. This localization is crucial for its activity, as it allows this compound to interact with metal ions and biomolecules within distinct cellular environments .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of diaminopropanol tetraacetic acid typically involves the alkylation of 1,3-diaminopropane with chloroacetic acid under basic conditions. The reaction proceeds through the formation of intermediate compounds, which are then hydrolyzed to yield the final product.

Industrial Production Methods: In industrial settings, the production of diaminopropanol tetraacetic acid involves large-scale reactions using similar synthetic routes. The process includes the careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity of the product.

化学反応の分析

反応の種類: ジアミノプロパノールテトラ酢酸は、次のようなさまざまな化学反応を起こします。

キレート化: これは、多くの用途で利用されている重要な特性である、金属イオンと安定な錯体を形成します。

置換反応: この化合物は、1つ以上の官能基が他の原子または基に置換される置換反応に参加することができます。

一般的な試薬と条件:

キレート化: カルシウム、マグネシウム、鉄などの金属イオンは、ジアミノプロパノールテトラ酢酸とのキレート化反応で一般的に使用される試薬です。

置換反応: ハロゲン化化合物や塩基などの試薬が、置換反応で使用されます。

主要な生成物:

キレート化: 主要な生成物は、ジアミノプロパノールテトラ酢酸の金属錯体です。

置換反応: 生成物は、使用される特定の試薬によって異なりますが、一般的には元の化合物の置換誘導体を含みます。

4. 科学研究における用途

ジアミノプロパノールテトラ酢酸は、次のような科学研究で幅広い用途があります。

化学: さまざまな化学反応やプロセスで金属イオンを結合するキレート剤として使用されます。

生物学: 生化学的アッセイや実験で、金属イオン濃度を制御するために使用されます。

医学: 血管疾患や冠動脈疾患など、金属イオンの不均衡に関連する状態の治療における可能性について調査されています.

産業: 金属イオンの除去や安定化が必要な工業プロセスで使用されます。

類似化合物との比較

- Ethylenediaminetetraacetic acid (EDTA)

- Nitrilotriacetic acid (NTA)

- Diethylenetriaminepentaacetic acid (DTPA)

特性

IUPAC Name |

2-[[3-[bis(carboxymethyl)amino]-2-hydroxypropyl]-(carboxymethyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O9/c14-7(1-12(3-8(15)16)4-9(17)18)2-13(5-10(19)20)6-11(21)22/h7,14H,1-6H2,(H,15,16)(H,17,18)(H,19,20)(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYMDDFRYORANCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CN(CC(=O)O)CC(=O)O)O)N(CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5044653 | |

| Record name | Diaminopropanol tetraacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Aldrich MSDS] | |

| Record name | Diaminopropanol tetraacetic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10548 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3148-72-9 | |

| Record name | 1,3-Diamino-2-hydroxypropane-N,N′,N′′,N′′′-tetraacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3148-72-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diaminopropanol tetraacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003148729 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diaminopropanol tetraacetic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12362 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DHPTA | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59816 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycine, N,N'-(2-hydroxy-1,3-propanediyl)bis[N-(carboxymethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diaminopropanol tetraacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxytrimethylenediaminetetra(acetic acid) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.614 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIAMINOHYDROXYPROPANETETRAACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/949B9ZMO7M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

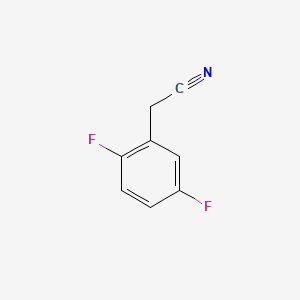

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Dhpta interact with metal ions? What are the structural characteristics of these complexes?

A1: this compound acts as a heptadentate ligand, meaning it can bind to a metal ion through seven donor atoms: two amine nitrogens, one alkoxide oxygen, and four carboxylate oxygens [, , ]. This leads to the formation of highly stable chelate complexes. The exact structure of the complex depends on the metal ion and other ligands present. For instance, dinuclear zirconium(IV) complexes with this compound adopt a distorted triangulated dodecahedral geometry around each zirconium ion, bridged by two alkoxide groups from this compound [].

Q2: this compound complexes with ruthenium have been investigated as models for iron-oxo proteins. What insights have these studies provided?

A2: Researchers have synthesized and characterized various (μ-alkoxo)bis(μ-carboxylato)diruthenium complexes with this compound as a bridging ligand [, , ]. These complexes exhibit strong antiferromagnetic coupling between the two ruthenium(III) centers [, ]. Electrochemical studies revealed that these complexes undergo two one-electron reductions, forming stable mixed-valence species (Ru(II)Ru(III) and Ru(II)Ru(II)) [, ]. The large separation between the successive redox potentials indicates the stability of these mixed-valence states.

Q3: What is the significance of the mixed-valence states observed in diruthenium-Dhpta complexes?

A3: The mixed-valence states, particularly the Ru(II)Ru(III) species, are of interest due to their potential for intervalence charge transfer (IT) transitions. These transitions give rise to characteristic absorption bands in the near-IR region, providing insights into the electronic coupling between the metal centers []. Analysis of these IT bands using Hush theory allows for the estimation of electronic coupling parameters, offering valuable information about the extent of delocalization in the mixed-valence system.

Q4: What unique structural features have been observed in tetranuclear iron(III) complexes with this compound?

A4: Tetranuclear iron(III) complexes with this compound showcase interesting structural motifs. For example, a complex containing L-alanine bridges exhibits an unprecedented (Fe4(O2H))9+ core []. Another complex features a planar (µ-oxo)(µ-hydroxo)bis(µ-alkoxo)bis(µ-carboxylato)tetrairon(III) core where two dinuclear iron(III) units are bridged by a unique (O–H–O)3– unit []. These diverse structures highlight the ability of this compound to facilitate the formation of polynuclear metal clusters with potentially interesting magnetic properties.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。